molecular formula C23H28F2N6O4S B579956 Ticagrelor sulphone CAS No. 1788033-05-5

Ticagrelor sulphone

Katalognummer B579956
CAS-Nummer: 1788033-05-5
Molekulargewicht: 522.572
InChI-Schlüssel: TUIWICWAOCUWJD-FNOIDJSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ticagrelor is a potent oral platelet P2Y12 receptor antagonist . It is used alone or together with aspirin to lessen the chance of heart attack or stroke in patients with acute coronary syndrome (ACS) or a history of heart attack .


Synthesis Analysis

The synthesis of Ticagrelor is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology . One-pot reaction was used to telescope the next three steps, resulting in 75% overall yield in comparison to the initial 63% yield obtained from the stepwise isolation process .


Molecular Structure Analysis

Ticagrelor is rapidly absorbed by the body after oral administration, exhibits inherent activity without requiring metabolic activation, and binds reversibly to the P2Y12 receptor . The structure of Ticagrelor was characterized by 1D (1 H-NMR, 13 C-NMR), 2D NMR (1 H-1 H COSY, HSQC), and HRMS .


Chemical Reactions Analysis

Ticagrelor inhibits a central amplification pathway of platelet activation directly as well as via an active metabolite . It has a rapid onset and offset of antiplatelet action that remains consistent in the circulation during twice-daily administration and is amenable to reversal .


Physical And Chemical Properties Analysis

Ticagrelor is highly lipophilic and has poor aqueous solubility . Its molecular weight is 522.57, and its density is 1.67±0.1 g/cm3 (20 ºC 760 Torr) .

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Interaction with P2Y12 Receptor

Ticagrelor acts as a competitive antagonist of the P2Y12 receptor, crucial for platelet activation and aggregation. The drug's ability to prevent cardiovascular events stems from this inhibition, as it directly interacts with the receptor, affecting adenine diphosphate (ADP)-induced platelet aggregation. Research indicates that Ticagrelor's antagonism is competitive, with specific residues within the P2Y12 receptor critical for its binding and effectivity (I. Kügelgen et al., 2014).

Cardioprotective Effects Beyond Antiplatelet Activity

Studies have shown that Ticagrelor has cardioprotective effects beyond its role in platelet inhibition. It can reduce myocardial injury and infarct size after myocardial infarction, attributed to mechanisms involving adenosine-related pathways. This includes modulation of proteins that influence edema formation and activation of AMP-activated protein kinase signaling, suggesting benefits in reducing necrotic injury and edema formation after myocardial infarction (G. Vilahur et al., 2016).

Influence on Adenosine Metabolism

Ticagrelor increases adenosine plasma concentration in patients with acute coronary syndrome (ACS) by inhibiting adenosine uptake by red blood cells. This mechanism potentially underlies some of the drug's pleiotropic effects, including improved myocardial blood flow and increased sensation of dyspnea, linking to its impact on adenosine pathways beyond platelet inhibition (L. Bonello et al., 2014).

Potential for Reducing Vascular Inflammation

Research also suggests Ticagrelor's role in reducing vascular inflammation, potentially through its effects on cytochrome P450 enzymes. A study exploring Ticagrelor's impact on the expression of CYP4F2, an enzyme involved in eicosanoid metabolism and inflammation resolution, found that Ticagrelor could reduce the expression of CYP4F2 in endothelial and liver cells, indicating a protective role against vascular inflammation (Ieva Čiapienė et al., 2022).

Enhancing Myocardial Blood Flow

Ticagrelor enhances adenosine-induced coronary vasodilatory responses in humans, indicating a direct mechanism through which Ticagrelor may contribute to myocardial blood flow enhancement. This effect is observed in both global and regional myocardial blood flow during adenosine-induced hyperemia, underscoring its potential to improve outcomes in patients with stable coronary artery disease (M. Pelletier-Galarneau et al., 2017).

Safety And Hazards

Ticagrelor also causes adverse reactions such as bleeding tendency, dyspnea, ventricular pause, gout, kidney damage, and thrombotic thrombocytopenic purpura in clinical treatment . Therefore, it is necessary to pay attention to risk assessments when using Ticagrelor .

Zukünftige Richtungen

The future management of acute coronary syndromes could potentially involve the dichotomisation of antithrombotic therapies, whereby only those with high-risk of ischaemia, without a high-risk of bleeding, receive Ticagrelor plus very-low-dose aspirin, while Ticagrelor monotherapy is administered to the remaining majority .

Eigenschaften

IUPAC Name

(1S,2S,3R,5S)-3-[[3-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-10-17(35-6-5-32)20(34)19(15)33)18-22(28-23)31(30-29-18)16-9-12(16)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIWICWAOCUWJD-FNOIDJSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC3C4=CC(=C(C=C4)F)F)NC5CC(C(C5O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ticagrelor sulphone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.